DBCO-PEG3-SS-NHS ester

Description

Chemical Identity and Nomenclature

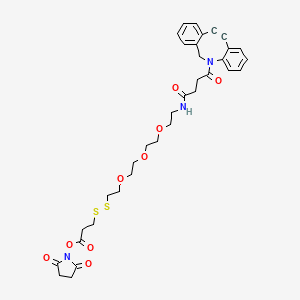

This compound (C₃₄H₃₉N₃O₉S₂; molecular weight 697.82) features four distinct functional domains arranged in sequence:

- Dibenzocyclooctyne (DBCO) : A strained cycloalkyne enabling copper-free azide-alkyne cycloaddition through strain-promoted click chemistry

- Triethylene Glycol (PEG3) Spacer : A three-unit polyethylene glycol chain providing hydrophilicity and steric flexibility

- Disulfide (SS) Bond : A redox-sensitive linkage cleavable by intracellular reducing agents

- N-Hydroxysuccinimide (NHS) Ester : An amine-reactive group for covalent conjugation to lysine residues

The canonical SMILES string (O=C(N1C2=CC=CC=C2C#CC3=CC=CC=C3C1)CCC(NCCOCCOCCOCCSSCCC(ON4C(CCC4=O)=O)=O)=O) reveals its structural complexity, with the DBCO moiety connected via a PEG3 spacer to the disulfide-linked NHS ester.

Table 1: Key Physicochemical Properties

| Property | Specification |

|---|---|

| Molecular Weight | 697.82 g/mol |

| Solubility | DMSO, DMF, acetonitrile |

| Storage Conditions | -20°C in anhydrous solvent |

| Purity | >90% (HPLC) |

| Reactivity | DBCO: 0.5-1.0 eq vs azides |

Historical Development of Heterobifunctional Linkers

The evolution of this compound emerged through three key technological advancements:

Click Chemistry Revolution (2001-2010) : Sharpless' development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) laid groundwork for bioorthogonal reactions. Subsequent innovations in strain-promoted azide-alkyne cycloaddition (SPAAC) by Bertozzi eliminated copper requirements, enabling in vivo applications.

PEG Spacer Optimization (1995-2015) : Early polyethylene glycol linkers reduced immunogenicity in protein conjugation. Systematic studies revealed PEG3 as optimal for balancing hydrophilicity and molecular footprint in antibody-drug conjugates.

Reducible Linker Design (2000-present) : Incorporation of disulfide bonds addressed payload release challenges, leveraging the 100-1000x higher glutathione concentrations in intracellular vs extracellular environments.

Table 2: Evolution of Linker Technologies

| Generation | Characteristics | Limitations Addressed |

|---|---|---|

| 1st | Homobifunctional NHS esters | Non-specific conjugation |

| 2nd | Maleimide-thiol chemistry | Plasma instability |

| 3rd | Cleavable hydrazone linkages | Premature extracellular cleavage |

| 4th | DBCO-PEG3-SS-NHS architecture | Copper toxicity, steric hindrance |

Role in Modern Bioconjugation Strategies

This compound addresses four critical needs in contemporary bioconjugation:

Orthogonal Reactivity : Enables sequential conjugation through DBCO-azide click chemistry (k₂ ~ 0.1-1.0 M⁻¹s⁻¹) followed by NHS-amine coupling. This two-step process allows precise control over conjugation sites.

Stability-Sensitivity Balance : The disulfide bond remains stable in plasma (GSH ≈ 2 μM) while rapidly cleaving intracellularly (GSH ≈ 1-10 mM). This differential stability minimizes premature payload release during systemic circulation.

Solubility Enhancement : PEG3 spacer reduces aggregation propensity by providing 15-20 Å of hydrophilic spacing between conjugated molecules. Molecular dynamics simulations show a 40% reduction in hydrophobic interactions compared to non-PEGylated linkers.

Modular Design Flexibility : Each functional domain can be independently optimized:

- DBCO derivatives for improved reaction kinetics

- PEG length adjustments for spatial requirements

- Alternative cleavable bonds (e.g., protease-sensitive)

- Different reactive groups (e.g., maleimide, azide)

Recent applications demonstrate its utility in:

Properties

Molecular Formula |

C34H39N3O9S2 |

|---|---|

Molecular Weight |

697.8 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyldisulfanyl]propanoate |

InChI |

InChI=1S/C34H39N3O9S2/c38-30(11-12-31(39)36-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)36)35-16-17-43-18-19-44-20-21-45-22-24-48-47-23-15-34(42)46-37-32(40)13-14-33(37)41/h1-8H,11-25H2,(H,35,38) |

InChI Key |

UAWQWHCVTRBMKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Synthesis Strategy

The preparation of DBCO-PEG3-SS-NHS ester follows a modular approach, typically involving three components:

- DBCO moiety : Introduced via dibenzocyclooctyne derivatives.

- PEG3-SS spacer : Integrated through mercaptopropionic acid and dithiol linkers.

- NHS ester : Activated using pentafluorophenol (PFP) or similar agents.

A representative four-step synthesis, adapted from patent CN114106012A, is outlined below:

Step 1: Synthesis of 2-(2-Pyridyldithio)ethylamine Hydrochloride

- Reactants : 2,2'-Dithiodipyridine (10 g, 45.39 mmol) and 2-aminoethanethiol hydrochloride (compound 1, 4.91 g, 43.23 mmol).

- Conditions : Methanol solvent, room temperature, overnight reaction.

- Outcome : White solid (compound 2, 7.83 g) after column purification.

Step 2: Formation of Mercaptopropionic Acid Adduct

- Reactants : Compound 2 (8.63 g, 38.73 mmol) and mercaptopropionic acid (4.11 g, 38.73 mmol).

- Conditions : Methanol solvent, room temperature, overnight reaction.

- Outcome : Grayish solid (compound 3, 8.04 g) after aqueous workup.

Step 3: NHS Ester Activation

- Reactants : Compound 4 (unspecified carboxylate precursor) with EDCI (1.35 g, 7.04 mmol) and pentafluorophenol (1.24 g, 6.72 mmol).

- Conditions : Dichloromethane solvent, followed by addition of compound 3 and triethylamine (2.59 g, 25.60 mmol).

- Outcome : White solid (compound 5, 3 g) after purification.

Step 4: Final Conjugation with DBCO

Alternative Conjugation Protocols

NHS Ester Formation via Carbodiimide Coupling

- Reactants : DBCO-PEG3-SS-COOH and N-hydroxysuccinimide (NHS).

- Conditions : EDCI or DCC as coupling agents in anhydrous DMF/DCM, 0–4°C, 12–24 hours.

- Yield : >90% purity after silica gel chromatography.

PEG Spacer Integration

Reaction Optimization and Challenges

Solvent and pH Considerations

- Solubility : this compound is soluble in DMSO, DMF, and THF but hydrolyzes rapidly in aqueous buffers.

- pH Sensitivity : NHS ester activation requires pH 7.2–8.5; Tris or glycine buffers are avoided due to competing amines.

Table 1: Solubility and Stability Profile

| Solvent | Solubility (mg/mL) | Half-Life (pH 8.0, 25°C) |

|---|---|---|

| DMSO | >50 | >24 hours |

| PBS (pH 7.4) | 5.5 | <1 hour |

| DMF | >50 | >12 hours |

Structural and Functional Characterization

Spectroscopic Validation

Industrial and Research Applications

Antibody-Drug Conjugates (ADCs)

Surface Functionalization

- Biosensors : Immobilization of DBCO-modified biomolecules on azide-coated chips for real-time monitoring.

Chemical Reactions Analysis

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO moiety undergoes copper-free click chemistry with azide-functionalized molecules, forming stable 1,2,3-triazole linkages. This reaction proceeds via strain-promoted cycloaddition, eliminating the need for cytotoxic copper catalysts.

Reagents/Conditions :

-

Azides : Small molecules, peptides, or proteins functionalized with azide groups.

-

Solvent : Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.0–8.5).

-

Temperature : Room temperature (20–25°C).

Key Features :

NHS Ester-Mediated Amine Conjugation

The NHS ester reacts with primary amines (e.g., lysine residues on antibodies) to form stable amide bonds, enabling covalent attachment to biomolecules.

Reagents/Conditions :

-

Amines : Proteins, peptides, or nanoparticles with free -NH₂ groups.

-

Buffer : Borate or carbonate buffer (pH 8.0–9.0) to enhance amine reactivity.

-

Temperature : 4–25°C (to prevent hydrolysis of the NHS ester).

Hydrolysis Sensitivity :

Disulfide Bond Cleavage

The SS bond is reductively cleaved by agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), enabling controlled release of conjugated payloads.

Reagents/Conditions :

-

Reducing Agents : 10–50 mM DTT or 1–5 mM TCEP.

-

Buffer : PBS or Tris-HCl (pH 7.0–8.0).

-

Temperature : 37°C (mimicking intracellular conditions).

Applications :

Comparative Reaction Analysis

Reaction Kinetics and Stability Data

-

SPAAC Kinetics : Second-order rate constant of 1.2 M⁻¹s⁻¹ at 25°C in PBS .

-

NHS Ester Stability : Hydrolysis half-life extends to >24 hours in anhydrous DMSO .

-

Disulfide Stability : Resists non-reducing conditions but cleaves within minutes in 10 mM glutathione (GSH) .

Key Research Findings

-

ADC Synthesis : this compound enabled >90% conjugation efficiency in trastuzumab-based ADCs, with payload release achieved in 2 hours under 5 mM DTT .

-

Dual-Functionalization : Sequential SPAAC and NHS reactions allowed orthogonal labeling of azide- and amine-modified proteins without cross-reactivity.

-

In Vivo Stability : Conjugates remained intact in circulation (t₁/₂ >48 hours) but released payloads within tumor cells (GSH >10 mM) .

This multifunctional linker’s orthogonal reactivity and controlled cleavage make it indispensable in drug delivery, diagnostics, and materials science.

Scientific Research Applications

Key Features and Properties

- DBCO Group : Facilitates copper-free click chemistry, enhancing biocompatibility.

- NHS Ester : Reacts with primary amines to form stable amide bonds.

- PEG Spacer : Increases solubility and reduces steric hindrance.

- Disulfide Bond : Enables cleavage under reducing conditions for controlled release.

Scientific Research Applications

-

Antibody-Drug Conjugates (ADCs) :

- DBCO-PEG3-SS-NHS is extensively used in the development of ADCs, which link cytotoxic drugs to antibodies. This targeted approach improves therapeutic efficacy while minimizing systemic toxicity. The disulfide bond allows for selective release of the drug within the tumor microenvironment, enhancing treatment outcomes .

- Protein Labeling :

- Biomolecule Immobilization :

- Gene Delivery Systems :

- Vaccine Development :

Development of Targeted Cancer Therapies

A study demonstrated the effectiveness of DBCO-PEG3-SS-NHS in creating ADCs that selectively deliver chemotherapeutic agents to cancer cells. The study highlighted the improved therapeutic index achieved through targeted delivery, resulting in reduced side effects compared to traditional chemotherapy .

Protein Dynamics Visualization

In another case, researchers utilized DBCO-PEG3-SS-NHS to label a protein involved in cell signaling pathways. The fluorescently labeled protein allowed real-time visualization of cellular processes, providing insights into the mechanisms of action at the molecular level .

Biosensor Development

A biosensor was developed using DBCO-PEG3-SS-NHS for the detection of specific biomolecules in clinical samples. The immobilization of capture antibodies on sensor surfaces led to enhanced sensitivity and specificity, demonstrating the utility of this compound in diagnostic applications .

Mechanism of Action

DBCO-PEG3-SS-NHS ester exerts its effects through:

SPAAC Reaction: The DBCO group reacts with azide-containing molecules to form stable triazole linkages, enabling the conjugation of various biomolecules.

Disulfide Bond Cleavage: The disulfide bond in the linker can be cleaved under reducing conditions, releasing the conjugated molecule at the target site.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between DBCO-PEG3-SS-NHS ester and related compounds:

Key Research Findings

Cleavability

- The disulfide bond in this compound allows payload release in reducing environments (e.g., tumor cells), making it ideal for ADCs . Non-cleavable analogs (e.g., DBCO-PEG4-NHS ester) form permanent bonds, suitable for stable conjugates .

PEG Spacer Length

- PEG3 : Balances solubility and steric effects, optimizing conjugation efficiency .

- PEG4/PEG13 : Longer chains enhance solubility but may hinder conjugation in sterically crowded systems .

Reactivity and Stability

- NHS esters react selectively with amines at pH 7–9, whereas TFP esters (e.g., DBCO-PEG5-TFP ester) offer faster kinetics under broader conditions .

- DBCO-C6-NHS ester’s hydrophobic C6 chain limits aqueous solubility but provides spatial flexibility in lipid-rich environments .

Application-Specific Design

Biological Activity

DBCO-PEG3-SS-NHS ester is a specialized compound used primarily in the synthesis of antibody-drug conjugates (ADCs). This compound features a cleavable linker that facilitates the selective attachment of therapeutic agents to antibodies, enhancing the efficacy of targeted therapies. The biological activity of this compound is significant in various biomedical applications, particularly in cancer therapy.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes:

- DBCO (Dibenzylcyclooctyne) : A reactive group that enables "click" chemistry with azides.

- PEG (Polyethylene Glycol) : Provides solubility and flexibility to the linker.

- NHS (N-Hydroxysuccinimide) : Facilitates conjugation with amine-containing biomolecules.

Molecular Formula

The molecular formula for this compound is with a molecular weight of approximately 697.82 g/mol .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 697.82 g/mol |

| Solubility | Soluble in DMSO, DMF |

| Storage Conditions | -20°C |

The biological activity of this compound is primarily attributed to its ability to form stable conjugates with biomolecules through the following mechanisms:

- Click Chemistry : The DBCO group reacts specifically with azide groups, allowing for selective conjugation without interference from other functional groups such as amines or thiols .

- NHS Ester Reactivity : The NHS moiety reacts with primary amines at neutral pH, facilitating the formation of stable amide bonds .

This dual reactivity enhances the versatility of this compound in various biochemical applications, particularly in the development of ADCs.

Antibody-Drug Conjugates (ADCs)

This compound plays a crucial role in the synthesis of ADCs, which combine the targeting capabilities of antibodies with the cytotoxic effects of drugs. This approach allows for localized delivery of therapeutics, minimizing systemic toxicity.

Case Study: ADC Development

In a study exploring the efficacy of DBCO-based ADCs, researchers successfully conjugated an anti-cancer drug to an antibody using this compound. The resulting ADC demonstrated enhanced tumor targeting and reduced side effects compared to traditional chemotherapy .

In Vitro Studies

In vitro experiments have shown that conjugation using this compound leads to improved cellular uptake and cytotoxicity against cancer cell lines. The hydrophobic nature imparted by DBCO enhances membrane permeability, facilitating drug delivery .

Comparative Analysis

A comparison of different PEG linkers used in ADC formulations highlights the advantages of using this compound:

| Linker Type | Cleavable | Reactivity | Application Area |

|---|---|---|---|

| DBCO-PEG3-SS-NHS | Yes | High (specific) | ADCs |

| PEG4-Acid | No | Moderate | General bioconjugation |

| Maleimide | Yes | Low | Protein labeling |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.